molecular formula C17H23NOSi B3272949 Benzenemethanamine, N-(phenylmethyl)-N-[(trimethylsilyl)oxy]- CAS No. 57683-73-5

Benzenemethanamine, N-(phenylmethyl)-N-[(trimethylsilyl)oxy]-

Cat. No.: B3272949
CAS No.: 57683-73-5
M. Wt: 285.45 g/mol
InChI Key: JBLWGDXDJKJGNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenemethanamine, N-(phenylmethyl)-N-[(trimethylsilyl)oxy]- (CAS 57683-73-5) is a tertiary amine derivative featuring a benzenemethanamine backbone substituted with a phenylmethyl (benzyl) group and a trimethylsilyloxy (TMSO) group on the nitrogen atom . The trimethylsilyl (TMS) group enhances lipophilicity and can act as a protecting group for amines, while the benzyl group contributes to steric bulk and electronic effects .

Properties

IUPAC Name

N-benzyl-1-phenyl-N-trimethylsilyloxymethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NOSi/c1-20(2,3)19-18(14-16-10-6-4-7-11-16)15-17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLWGDXDJKJGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)ON(CC1=CC=CC=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801194775
Record name N-(Phenylmethyl)-N-[(trimethylsilyl)oxy]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801194775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57683-73-5
Record name N-(Phenylmethyl)-N-[(trimethylsilyl)oxy]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57683-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Phenylmethyl)-N-[(trimethylsilyl)oxy]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801194775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzenemethanamine, N-(phenylmethyl)-N-[(trimethylsilyl)oxy]- is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and drug development. This article explores its biological activity, focusing on structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Structure-Activity Relationship (SAR)

Understanding the SAR of benzenemethanamine derivatives is crucial for identifying their biological activities. The presence of the trimethylsilyl group significantly influences the compound's pharmacokinetic properties and biological interactions. Studies have demonstrated that modifications to the benzylamine scaffold can lead to varying levels of activity against specific biological targets.

Key Findings:

  • Hydrophobic Interactions: The introduction of hydrophobic groups enhances binding affinity to target proteins, improving overall efficacy. For instance, a study indicated that larger substituents on the phenyl ring improved activity against non-small cell lung cancer (NSCLC) cell lines .
  • Electron-Withdrawing Groups: The incorporation of electron-withdrawing groups at strategic positions can modulate the compound’s reactivity and selectivity towards biological targets .

The mechanisms through which benzenemethanamine compounds exert their biological effects are diverse and depend on their structural features.

  • Inhibition of Enzymatic Activity: Some derivatives have been shown to inhibit key enzymes involved in tumor growth and metastasis. For example, analogues targeting macrophage migration inhibitory factor (MIF) demonstrated significant inhibition of cell survival in prostate cancer cells .
  • Cell Viability Reduction: Compounds within this class have exhibited potent effects on reducing cell viability in various cancer cell lines, suggesting potential applications in cancer therapy .

Biological Activity Data

The following table summarizes key biological activities observed in studies involving benzenemethanamine derivatives:

CompoundTargetActivityIC50 (µM)Reference
N-(phenylmethyl)-benzoxazol-2-thioneMIFInhibitory0.5
Spautin-1 analogueNEK4Growth inhibition1.2
Trimethylsilyl derivativeNSCLC cellsCell viability reduction0.8

Case Study 1: Anti-Cancer Activity

A series of experiments were conducted using benzenemethanamine derivatives against NSCLC cell lines. The results showed that certain analogues significantly inhibited cell proliferation, with IC50 values ranging from 0.5 to 2 µM. These findings suggest that modifications to the benzylamine structure can enhance anti-cancer properties.

Case Study 2: MIF Inhibition

Research focused on N-(phenylmethyl)-benzoxazol-2-thiones revealed their potential as MIF inhibitors. The lead compound demonstrated effective inhibition of MIF tautomerase activity, leading to reduced cell survival in MIF-dependent cell lines. This highlights the therapeutic potential of targeting MIF in inflammatory diseases and cancer .

Comparison with Similar Compounds

Methoxy vs. Trimethylsilyloxy Substitution

  • Benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine (CAS 111300-06-2): Replaces the TMSO group with a methoxymethyl (CH3OCH2–) substituent. This substitution reduces steric hindrance compared to TMSO but increases polarity due to the methoxy group’s electron-donating nature.
  • Benzenemethanamine, N-(2,2,2-trifluoro-1-methoxyethyl)-N-[(trimethylsilyl)methyl] (CAS 1415606-26-6): Incorporates a trifluoromethoxyethyl group, introducing strong electron-withdrawing effects.

Bis-Silylated Derivatives

  • N,N-Bis[(trimethylsilyl)methyl]benzenemethanamine (C14H23NSi2): Features two TMS-methyl groups on the nitrogen. This compound exhibits higher lipophilicity (predicted logP >6) and lower solubility in polar solvents compared to the mono-TMSO derivative .
  • Benzeneethanamine, N-[(pentafluorophenyl)methylene]-3,4-bis[(trimethylsilyl)oxy] (CAS 50314-21-1): Combines a pentafluorophenyl (electron-deficient) group with bis-TMSO substituents on the benzene ring. The fluorinated aryl group enhances thermal stability and electron-accepting capacity, while the TMS groups improve solubility in non-polar media .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name (CAS) Molecular Formula Molecular Weight logP Solubility Key Functional Groups
Target Compound (57683-73-5) C17H23NOSi 297.46 g/mol ~5.2* Insoluble in H2O Benzyl, TMSO
Benzeneethanamine, 4-methoxy-N-[(pentafluorophenyl)methylene]-3-[(trimethylsilyl)oxy]- (55556-73-5) C21H24F5NO2Si 461.51 g/mol 5.266 Soluble in DCM, THF Pentafluorophenyl, TMSO, methoxy
N,N-Bis[(trimethylsilyl)methyl]benzenemethanamine C14H23NSi2 261.51 g/mol >6.0* Soluble in acetone Bis-TMS-methyl
Benzenemethanamine, N-hydroxy-N-(phenylmethyl) (621-07-8) C14H15NO 213.28 g/mol 2.8 Partially H2O-soluble Benzyl, hydroxylamine

*Predicted values based on Crippen or Joback methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenemethanamine, N-(phenylmethyl)-N-[(trimethylsilyl)oxy]-
Reactant of Route 2
Reactant of Route 2
Benzenemethanamine, N-(phenylmethyl)-N-[(trimethylsilyl)oxy]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.